

Unraveling Ether Peroxide Stability: A Quantitative Comparison

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Compound of Interest

Compound Name: *1-Butoxyethane-1-peroxol*

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The stability of ether peroxides can be quantified through various thermochemical parameters calculated using DFT. These include Gibbs free energies of reaction (ΔG), activation energies (E_a), and bond dissociation energies (BDE) for the critical O-O bond. Below is a summary of key quantitative data from comparative DFT studies.

A pivotal study on the autoxidation of diethyl ether (DEE) provides detailed energetic data for various species and transition states involved in the process.^[4] The Gibbs energies for the decomposition and isomerization pathways of the DEE peroxy radical highlight the energetic favorability of different reaction channels.

Table 1: Calculated Gibbs Energies for Diethyl Ether Peroxy Radical Reactions^[4]

Species/Transition State	Reaction Pathway	ΔG (kcal/mol)
2a + HO ⁻	Initiation	-23
3a	Peroxy Radical Formation	-48
TS5a	Isomerization	-29
9a + O	Isomerization Product	-33
10a	Isomerization Product	-59
TS6a	Isomerization	-23
11a + HO	Isomerization Product	-103
TS7a	Decomposition	-27
2x12 + HO	Decomposition Product	-80

Data extracted from a DFT study on diethyl ether autoxidation. The negative ΔG values indicate the spontaneity of these reaction steps.

The choice of DFT functional and basis set significantly impacts the accuracy of calculated peroxide stabilities. A benchmark study on O-O bond dissociation energies (BDE) in various ROOH peroxides revealed that certain functionals provide results in better agreement with experimental values.[\[5\]](#)

Table 2: Performance of Selected DFT Functionals for O-O Bond Dissociation Energy (BDE) Calculations[\[5\]](#)

DFT Functional	Mean Absolute Deviation (kcal/mol)	Basis Set Dependence
ω B97 family	~5.0	Marked
M11	~5.0	Marked
Other functionals	~5.0	Varied

This table summarizes the findings of a benchmark study, highlighting the general performance of different DFT functionals for peroxide BDE calculations.[5]

Experimental and Computational Protocols

The reliability of DFT predictions hinges on the rigor of the computational methodology. The studies on diethyl ether peroxidation employed DFT calculations to identify the most probable reaction pathways and characterize hazardous intermediates.[3][4]

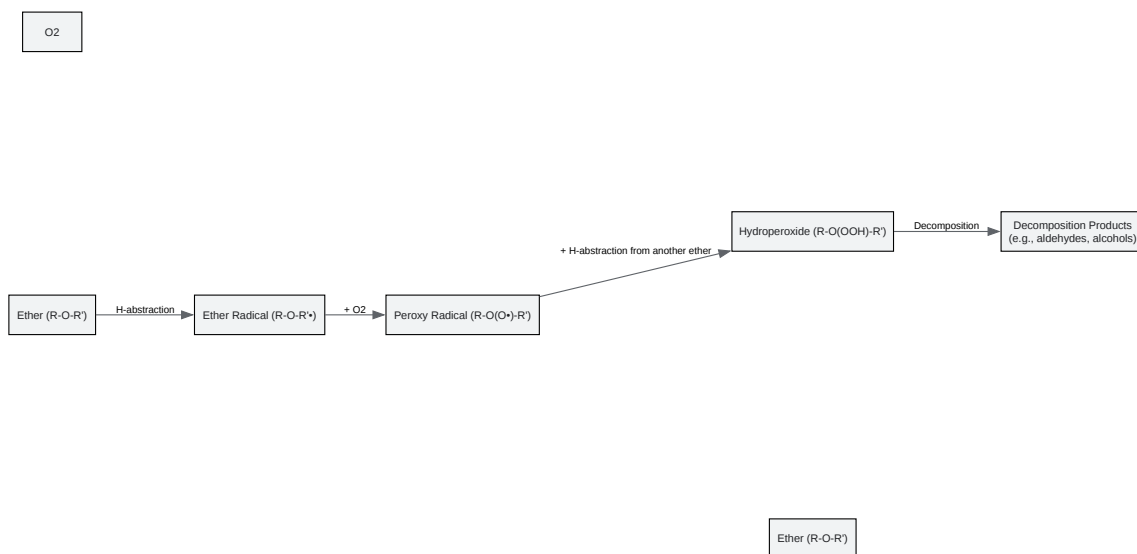
A common computational protocol for such studies involves:

- **Geometry Optimization:** The molecular structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
- **Frequency Calculations:** These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
- **Energy Calculations:** Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

For instance, a benchmark study assessing various DFT functionals for peroxide O-O BDE calculations utilized geometry optimizations at the B3LYP/6-31+G(d,p) level of theory.[5] Subsequent high-level ab initio calculations at the CCSD(T) level with complete basis set (CBS) extrapolation were used to provide reference values.[5]

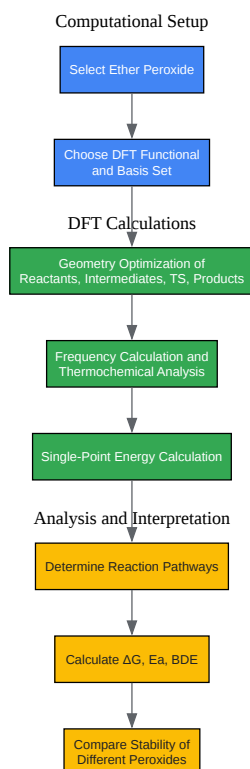
Visualizing Ether Peroxide Decomposition

The decomposition of ether peroxides can proceed through various complex pathways. A generalized workflow for assessing ether peroxide stability using DFT and a schematic of a common decomposition pathway are illustrated below using Graphviz.



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Caption: Generalized pathway for ether peroxide formation and decomposition.



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Caption: Workflow for a typical DFT study of ether peroxide stability.

Conclusion

DFT studies provide a robust framework for comparing the stability of ether peroxides. By calculating key energetic parameters and mapping out reaction pathways, researchers can gain a deeper understanding of the factors governing peroxide stability. The choice of computational method is critical, and benchmark studies serve as a valuable guide for selecting appropriate DFT functionals and basis sets to ensure the accuracy of the results. The insights gleaned from these computational investigations are instrumental in mitigating the risks associated with hazardous peroxide formation and in designing safer chemical processes.

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